Cas no 856563-21-8 (4-Aminopiperidine-1-carboxamide hydrochloride)

4-Aminopiperidine-1-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-Aminopiperidine-1-carboxamide hydrochloride
- 4-amino-1-piperidinecarboxamide hydrochloride
- SCHEMBL3286216
- 4-aminopiperidine-1-carboxamidehydrochloride
- 856563-21-8
- G74421
- EN300-34734
- DB-153603
- 4-aminopiperidine-1-carboxamide;hydrochloride
-
- MDL: MFCD29763480
- インチ: 1S/C6H13N3O.ClH/c7-5-1-3-9(4-2-5)6(8)10;/h5H,1-4,7H2,(H2,8,10);1H
- InChIKey: AZMBCHSXJBAMPF-UHFFFAOYSA-N
- SMILES: C(N1CCC(N)CC1)(=O)N.Cl
計算された属性
- 精确分子量: 179.0825398g/mol
- 同位素质量: 179.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.4Ų
4-Aminopiperidine-1-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-34734-2.5g |
4-aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 2.5g |
$754.0 | 2023-09-03 | ||
Enamine | EN300-34734-1.0g |
4-aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056676-1g |
4-Aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 95% | 1g |
¥2142.0 | 2024-04-18 | |
Enamine | EN300-34734-0.25g |
4-aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 0.25g |
$149.0 | 2023-09-03 | ||
Enamine | EN300-34734-1g |
4-aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 1g |
$385.0 | 2023-09-03 | ||
Enamine | EN300-34734-5g |
4-aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 5g |
$1115.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745912-100mg |
4-Aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 95% | 100mg |
¥865.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745912-1g |
4-Aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 95% | 1g |
¥4110.00 | 2024-07-28 | |
Enamine | EN300-34734-0.5g |
4-aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 0.5g |
$284.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056676-5g |
4-Aminopiperidine-1-carboxamide hydrochloride |
856563-21-8 | 95% | 5g |
¥6223.0 | 2024-04-18 |
4-Aminopiperidine-1-carboxamide hydrochloride 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
4-Aminopiperidine-1-carboxamide hydrochlorideに関する追加情報
Introduction to 4-Aminopiperidine-1-carboxamide hydrochloride (CAS No. 856563-21-8)
4-Aminopiperidine-1-carboxamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 856563-21-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The structural motif of piperidine, characterized by a six-membered ring containing one nitrogen atom, makes it a versatile scaffold for medicinal chemistry applications.
The hydrochloride salt form of 4-Aminopiperidine-1-carboxamide hydrochloride enhances its solubility in aqueous media, facilitating its use in various biochemical and pharmacological assays. This property is particularly advantageous in medicinal research, where solubility is a critical factor for drug formulation and delivery. The compound’s amide functional group at the 1-position and the amine group at the 4-position contribute to its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, 4-Aminopiperidine-1-carboxamide hydrochloride has garnered attention due to its role as a building block in the synthesis of bioactive molecules. Its structural framework is conducive to modifications that can enhance pharmacological properties such as binding affinity, metabolic stability, and selectivity. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.
One of the most compelling aspects of 4-Aminopiperidine-1-carboxamide hydrochloride is its application in the development of small-molecule inhibitors. The piperidine ring’s ability to mimic natural amino acid residues has been exploited in designing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, recent studies have highlighted its utility in synthesizing inhibitors of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with immune responses.
Furthermore, the amine and amide groups in 4-Aminopiperidine-1-carboxamide hydrochloride provide multiple sites for chemical modification, enabling the creation of libraries of derivatives with tailored biological activities. This flexibility has been instrumental in high-throughput screening programs aimed at identifying lead compounds for drug discovery. The compound’s compatibility with various synthetic methodologies, such as nucleophilic substitution and condensation reactions, underscores its importance as a synthetic intermediate.
The pharmaceutical industry has also explored 4-Aminopiperidine-1-carboxamide hydrochloride for its potential in antiviral and antibacterial applications. Its structural features allow it to interact with biological targets such as viral proteases and bacterial enzymes, disrupting essential metabolic pathways. Preliminary studies have demonstrated promising results in inhibiting the replication of certain viruses by targeting their polymerase enzymes, which rely on piperidine-like scaffolds for their function.
Another area where 4-Aminopiperidine-1-carboxamide hydrochloride has shown promise is in the treatment of neurological disorders. Piperidine derivatives have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are used to manage conditions such as depression and Parkinson’s disease. The compound’s ability to modulate neurotransmitter levels makes it a candidate for developing next-generation neuromodulators with improved efficacy and reduced side effects.
The synthesis of 4-Aminopiperidine-1-carboxamide hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution to introduce the amine group at the 4-position followed by amidation to form the carboxamide moiety. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications.
In conclusion, 4-Aminopiperidine-1-carboxamide hydrochloride (CAS No. 856563-21-8) is a versatile and valuable compound in pharmaceutical research and drug development. Its unique structural features enable diverse applications across multiple therapeutic areas, including oncology, immunology, virology, and neurology. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is expected to grow further, solidifying its role as a cornerstone in modern medicinal chemistry.
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